N-{3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide
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Overview
Description
N-{3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide is a complex organic compound that belongs to the class of benzothiazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the benzothiazepine ring through a cyclization reaction involving a bromophenyl derivative and a suitable amine. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .
Scientific Research Applications
N-{3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-{3-[2-(3-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide
- N-{3-[2-(3-fluorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide
Uniqueness
N-{3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N-{3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Synthesis
This compound is a derivative of benzothiazepine, characterized by a thiazepine ring fused with a phenyl group. The synthesis typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the benzothiazepine core followed by acetamide formation through acylation reactions.
2. Biological Activities
The biological activities of this compound have been evaluated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
2.1 Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole and benzothiazepine exhibit promising antimicrobial properties. In vitro studies have shown that this compound displays significant activity against both Gram-positive and Gram-negative bacteria. For example:
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 50 µg/mL |
This compound | Escherichia coli | 75 µg/mL |
These results indicate that the compound has a relatively low MIC value when compared to standard antibiotics.
2.2 Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (breast cancer) | 12.5 | Induction of apoptosis via caspase activation |
SK-Hep-1 (liver cancer) | 15.0 | Inhibition of Raf-1 signaling pathway |
These findings suggest that this compound can be a potential lead compound for developing new anticancer therapies.
2.3 Anti-inflammatory Activity
Preliminary studies have suggested that this compound may also possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in inflammation and cancer progression.
- Modulation of Cell Signaling Pathways : It affects key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
4. Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent antibacterial effects against multi-drug resistant strains.
- Cancer Cell Line Study : Research conducted on MDA-MB-231 cells showed that treatment with the compound led to significant reductions in cell viability and increased apoptosis markers.
5. Conclusion and Future Directions
This compound represents a promising candidate for further development due to its multifaceted biological activities. Future research should focus on:
- Detailed mechanistic studies to elucidate its action at the molecular level.
- In vivo studies to assess its therapeutic potential and safety profile.
Given the increasing prevalence of antibiotic resistance and cancer incidence globally, compounds like this compound could play a crucial role in future therapeutic strategies.
Properties
IUPAC Name |
N-[3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2OS/c1-15(27)25-19-9-5-6-16(13-19)21-14-23(17-7-4-8-18(24)12-17)28-22-11-3-2-10-20(22)26-21/h2-13,23H,14H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWGRMAOXFQVKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC(=CC=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.